molecular formula C17H20N2O3 B12731232 Tropisetron N-oxide CAS No. 124077-53-8

Tropisetron N-oxide

Katalognummer: B12731232
CAS-Nummer: 124077-53-8
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: ZJDMWMPLTBHMFL-WVPWYFHKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tropisetron N-oxide is a derivative of tropisetron, a selective serotonin 5-HT3 receptor antagonist. Tropisetron is primarily used as an antiemetic to treat nausea and vomiting induced by chemotherapy and radiotherapy. This compound is an oxidized form of tropisetron, where the nitrogen atom in the tropane ring is oxidized to form an N-oxide group. This modification can potentially alter the pharmacological properties of the compound, making it a subject of interest in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tropisetron N-oxide typically involves the oxidation of tropisetron. One common method is the use of hydrogen peroxide or peracids as oxidizing agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

Industrial production of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Tropisetron N-oxide can undergo various chemical reactions, including:

    Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where nucleophiles replace the oxygen atom.

    Elimination: Under certain conditions, the N-oxide group can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Zinc, acetic acid.

    Substitution: Nucleophiles such as halides, thiols.

Major Products Formed

    Reduction: Tropisetron.

    Substitution: Various substituted tropisetron derivatives.

    Elimination: Alkenes.

Wissenschaftliche Forschungsanwendungen

Tropisetron N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study the reactivity of N-oxide compounds.

    Biology: Investigated for its potential effects on serotonin receptors and other biological targets.

    Medicine: Explored for its potential therapeutic effects, including antiemetic and analgesic properties.

    Industry: Used in the development of new pharmaceuticals and chemical processes.

Wirkmechanismus

Tropisetron N-oxide exerts its effects primarily through its interaction with serotonin 5-HT3 receptors. The N-oxide group may enhance or modify the binding affinity of the compound to these receptors, leading to altered pharmacological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Granisetron: Another 5-HT3 receptor antagonist used as an antiemetic.

    Ondansetron: Widely used 5-HT3 receptor antagonist with similar applications.

    Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life.

Uniqueness

Tropisetron N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacokinetic and pharmacodynamic properties compared to other 5-HT3 receptor antagonists. This modification can potentially lead to differences in efficacy, side effects, and therapeutic applications.

Eigenschaften

CAS-Nummer

124077-53-8

Molekularformel

C17H20N2O3

Molekulargewicht

300.35 g/mol

IUPAC-Name

[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate

InChI

InChI=1S/C17H20N2O3/c1-19(21)11-6-7-12(19)9-13(8-11)22-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13?,19?

InChI-Schlüssel

ZJDMWMPLTBHMFL-WVPWYFHKSA-N

Isomerische SMILES

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-]

Kanonische SMILES

C[N+]1(C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.